

Application Notes and Protocols: p-Iodoclonidine Hydrochloride in Cultured Cells

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Compound of Interest

Compound Name: *p-Iodoclonidine hydrochloride*

Cat. No.: B051112

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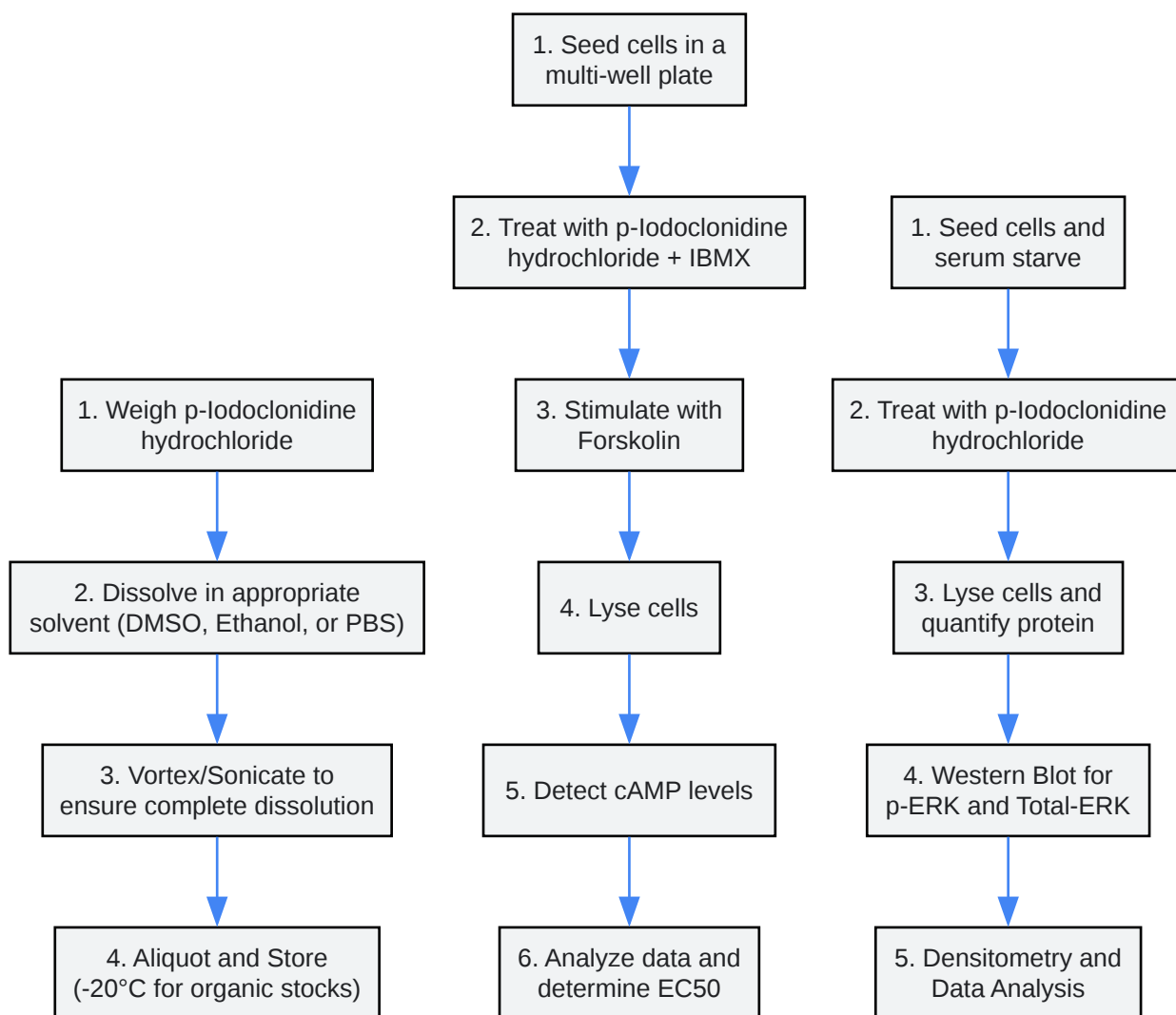
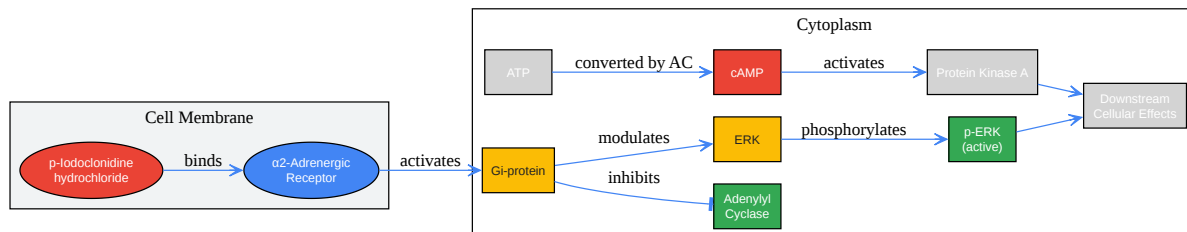
Introduction

p-Iodoclonidine hydrochloride is a selective partial agonist for the α_2 -adrenergic receptor, making it a valuable tool for studying the physiological and pathological roles of this receptor in various cellular contexts.[1][2][3] As a G protein-coupled receptor (GPCR), the α_2 -adrenergic receptor is involved in a multitude of cellular signaling pathways, and its modulation by ligands like p-iodoclonidine can influence processes such as neurotransmitter release, smooth muscle contraction, and cell proliferation.[1][4][5][6] These application notes provide detailed protocols for the use of **p-iodoclonidine hydrochloride** in cultured cells, including methods for assessing its impact on downstream signaling pathways.

Mechanism of Action

p-Iodoclonidine hydrochloride acts as a partial agonist at α_2 -adrenergic receptors, which are primarily coupled to the inhibitory G protein, Gi.[1][2][3][5] Upon binding, it induces a conformational change in the receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This compound has also been shown to modulate other signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[7]

Diagram of the α_2 -Adrenergic Receptor Signaling Pathway



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